1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a hydroxyethyl group, and a fluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then reacted with appropriate reagents to introduce the hydroxyethyl and fluorophenyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
4-(Dimethylamino)benzaldehyde: Lacks the hydroxyethyl and fluorophenyl groups.
4-Fluorophenylurea: Does not contain the dimethylamino and hydroxyethyl groups.
N,N-Dimethyl-4-aminobenzaldehyde: Similar structure but lacks the fluorophenyl group. The presence of the dimethylamino, hydroxyethyl, and fluorophenyl groups in this compound contributes to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-21(2)15-9-3-12(4-10-15)16(22)11-19-17(23)20-14-7-5-13(18)6-8-14/h3-10,16,22H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRALTCDMJMTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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